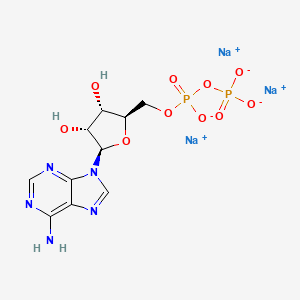

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Übersicht

Beschreibung

Adenosine diphosphate, also known as adenosine pyrophosphate, is an essential organic compound found in living cells. It plays a crucial role in the energy transfer processes within cells. Structurally, adenosine diphosphate consists of three main components: adenine (a nitrogenous base), ribose (a pentose sugar), and two phosphate groups. These components are linked together to form a nucleoside phosphate, which is vital for various cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine diphosphate can be synthesized through enzymatic reactions involving adenosine triphosphate. The hydrolysis of adenosine triphosphate by ATPases results in the formation of adenosine diphosphate and an inorganic phosphate. This reaction is typically carried out under physiological conditions, with enzymes facilitating the process .

Industrial Production Methods: In industrial settings, adenosine diphosphate is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce enzymes that catalyze the conversion of adenosine triphosphate to adenosine diphosphate. The fermentation process is optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: Adenosindiphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Phosphorylierung, Dephosphorylierung und Hydrolyse. Diese Reaktionen sind für die Rolle der Verbindung bei der zellulären Energieübertragung unerlässlich.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Adenosindiphosphat kann unter Verwendung von Enzymen wie ATP-Synthase zu Adenosintriphosphat phosphoryliert werden.

Dephosphorylierung: Die Dephosphorylierung von Adenosintriphosphat zu Adenosindiphosphat wird durch ATPasen katalysiert.

Hydrolyse: Adenosindiphosphat kann zu Adenosinmonophosphat und anorganischem Phosphat hydrolysiert werden.

Hauptsächlich gebildete Produkte:

- Adenosintriphosphat (aus Phosphorylierung)

- Adenosinmonophosphat (aus Hydrolyse)

Wissenschaftliche Forschungsanwendungen

Adenosindiphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird Adenosindiphosphat als Substrat in verschiedenen enzymatischen Reaktionen verwendet. Es wird auch in Studien im Zusammenhang mit Energieübertragung und Stoffwechselwegen eingesetzt .

Biologie: Adenosindiphosphat spielt eine entscheidende Rolle bei der Zellatmung und Photosynthese. Es ist an der Umwandlung von Energie aus Nährstoffen in Adenosintriphosphat beteiligt, das dann zur Energieversorgung zellulärer Aktivitäten verwendet wird .

Medizin: In der Medizin wird Adenosindiphosphat für seine Rolle bei der Thrombozytenaggregation und Blutgerinnung untersucht. Es wird auch auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herzkrankheiten untersucht .

Industrie: Adenosindiphosphat wird bei der Herstellung von bio-engineered Heparin verwendet, einem Antikoagulans. Die Verbindung wird auch bei der Entwicklung verschiedener biotechnologischer Prozesse eingesetzt .

5. Wirkmechanismus

Adenosindiphosphat übt seine Wirkungen hauptsächlich durch seine Rolle bei der Energieübertragung innerhalb von Zellen aus. Die Verbindung ist an den Phosphorylierungs- und Dephosphorylierungsreaktionen beteiligt, die Adenosintriphosphat in Adenosindiphosphat und umgekehrt umwandeln. Dieser Kreislauf ist entscheidend für die Aufrechterhaltung des Energiegleichgewichts in Zellen .

Molekularziele und -wege:

Wirkmechanismus

Adenosine diphosphate exerts its effects primarily through its role in energy transfer within cells. The compound is involved in the phosphorylation and dephosphorylation reactions that convert adenosine triphosphate to adenosine diphosphate and vice versa. This cycle is crucial for maintaining the energy balance in cells .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Adenosindiphosphat ist strukturell und funktionell ähnlich anderen Nukleotiden, wie Adenosintriphosphat und Adenosinmonophosphat. es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden.

Ähnliche Verbindungen:

- Adenosintriphosphat: Enthält drei Phosphatgruppen und ist der primäre Energieträger in Zellen .

- Adenosinmonophosphat: Enthält eine Phosphatgruppe und ist an verschiedenen Stoffwechselwegen beteiligt .

- Zyklisches Adenosinmonophosphat: Ein Derivat von Adenosinmonophosphat, das als sekundärer Botenstoff in Signaltransduktionswegen fungiert .

Einzigartigkeit: Adenosindiphosphat dient als Zwischenprodukt bei der Umwandlung von Adenosintriphosphat in Adenosinmonophosphat. Seine Fähigkeit, sowohl an Phosphorylierungs- als auch an Dephosphorylierungsreaktionen teilzunehmen, macht es zu einem vielseitigen Molekül bei der zellulären Energieübertragung .

Biologische Aktivität

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a compound of significant interest in biochemical research due to its structural similarity to adenosine and its potential biological activities. This article explores its biological activity, synthesis, and implications in various biological systems.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₇N₅NaO₈P

- Molecular Weight : 389.24 g/mol

- CAS Number : 402846-49-5

The structure features a purine base linked to a tetrahydrofuran moiety and phosphate groups, which are critical for its biological function.

This compound is believed to interact with various enzymes and receptors in cellular pathways:

- Adenosine Receptor Agonism : The compound may act as an agonist for adenosine receptors, influencing pathways related to cell signaling and metabolism.

- Methylation Processes : Similar to S-Adenosylmethionine (SAM), it could play a role in methylation reactions which are vital for gene expression regulation and protein function.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain methyltransferases. For instance, it has shown selective inhibition of PRMT5 (Protein Arginine Methyltransferase 5), which is crucial in cancer biology due to its role in regulating gene expression and cell proliferation.

| Study | Concentration | IC50 Value |

|---|---|---|

| PRMT5 Inhibition | 0.5 μM | 0.42 nM |

These findings suggest that this compound could serve as a lead compound for developing therapeutic agents targeting methylation-related diseases.

Case Studies

- Cancer Research : In a study examining the effects of methyltransferase inhibitors on cancer cell lines, this compound was shown to reduce cell viability in PRMT5-overexpressing cancer cells significantly.

- Neurological Studies : Research has indicated that compounds similar to this diphosphate may influence neuroprotective pathways through their action on adenosine receptors, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various analogs with modified biological properties.

Synthetic Pathway Overview

- Starting Materials : Use of readily available purine derivatives.

- Phosphorylation Steps : Key reactions involve phosphorylation using phosphoric acid derivatives.

- Purification : Final products are purified using chromatographic techniques to ensure high purity.

Eigenschaften

IUPAC Name |

trisodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUUBDPVVHQAL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-65-1 | |

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.